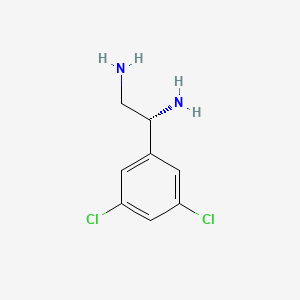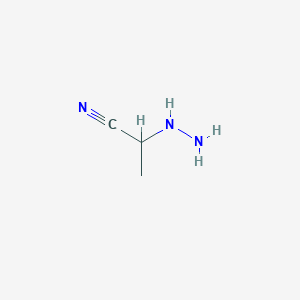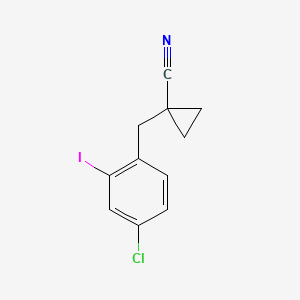![molecular formula C9H6N2O5 B13037871 6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)
6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O5 and a molecular weight of 222.15 g/mol . This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with methoxycarbonyl and carboxylic acid functional groups attached to the structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxycarbonylpyridine-2-carboxylic acid with suitable reagents to form the oxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes that can catalyze various chemical reactions . Additionally, its derivatives may interact with biological targets, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar heterocyclic compounds .
Propriétés
Formule moléculaire |
C9H6N2O5 |
|---|---|
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
6-methoxycarbonyl-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(14)4-2-5-6(10-3-4)11-7(16-5)8(12)13/h2-3H,1H3,(H,12,13) |
Clé InChI |
JNCQFTVHPPXYMN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N=C1)N=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)







![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)


